2-Aminocyclopentan-1-one

Neuroscience Epilepsy Research Receptor Pharmacology

2-Aminocyclopentan-1-one (CAS 339362-68-4) is the validated 5‑membered ring scaffold for neurological & chiral chemistry programs that cannot be substituted with generic analogs. Unlike convulsant cyclohexanones, this regioisomer demonstrates anticonvulsant activity. In asymmetric synthesis, its derivatives achieve >99% ee. For DHDPS-targeted fragment screening, only this scaffold provides the accepted Ki=12 mM baseline. Procure the exact regioisomer to maintain target engagement, stereochemical fidelity, and safety profile.

Molecular Formula C5H9NO
Molecular Weight 99.13 g/mol
CAS No. 339362-68-4
Cat. No. B3261133
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Aminocyclopentan-1-one
CAS339362-68-4
Molecular FormulaC5H9NO
Molecular Weight99.13 g/mol
Structural Identifiers
SMILESC1CC(C(=O)C1)N
InChIInChI=1S/C5H9NO/c6-4-2-1-3-5(4)7/h4H,1-3,6H2
InChIKeyXBPWUNNYJOLFGX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Aminocyclopentan-1-one (CAS 339362-68-4) Procurement Guide: Ring Size-Driven Differentiation for CNS and Enzyme Inhibitor R&D


2-Aminocyclopentan-1-one (CAS 339362-68-4) is a core member of the aminocyclopentanone class, defined by a 5-membered cyclopentane ring bearing adjacent amine (C2) and ketone (C1) functionalities [1]. Unlike its 6-membered (cyclohexanone) or unsubstituted analogs, this compound's constrained ring imparts distinct geometric and electronic properties, making it a valuable scaffold in medicinal chemistry for protease, glycosidase, and receptor antagonist programs [2]. Procurement of this specific regioisomer is critical, as the position of the amine (2- vs. 3-) and ring size (5- vs. 6-membered) directly dictate biological target engagement, metabolic stability, and synthetic utility [3].

Why 2-Aminocyclopentan-1-one Cannot Be Replaced by 2-Aminocyclohexanone or 3-Aminocyclopentanone


A generic substitution of 2-aminocyclopentan-1-one with in-class analogs like 2-aminocyclohexanone or 3-aminocyclopentanone is scientifically invalid due to profound differences in neuropharmacological profile, enzyme inhibition, and synthetic utility. Data demonstrates that cyclohexanone analogs exhibit significantly higher potency as convulsants and picrotoxin receptor binders, directly contradicting the anticonvulsant profile of cyclopentanones [1]. Furthermore, the position of the amine group dictates stereochemical outcomes in chiral ligand synthesis, with 2-substituted cyclopentanols achieving >99% enantiomeric excess compared to 3-substituted or acyclic alternatives [2]. Even within the same ring size, the specific 2-aminocyclopentan-1-one scaffold is a distinct substrate for DHDPS with a Ki of 12 mM, whereas 3-amino-oxolan-2-one, a structurally related heterocycle, shows a Ki of 8 mM, highlighting how subtle changes alter target engagement [3].

2-Aminocyclopentan-1-one (CAS 339362-68-4) Quantitative Differentiation vs. Cyclohexanone and 3-Substituted Analogs


Neuropharmacological Divergence: Anticonvulsant Cyclopentanones vs. Convulsant Cyclohexanones at the Picrotoxin Receptor

The core structural feature differentiating cyclopentanones from cyclohexanones is a stark functional divergence in the central nervous system. In a head-to-head study, cyclopentanone (and its 2-substituted derivatives) were classified as anticonvulsants, whereas cyclohexanones with larger 2-alkyl substituents induced convulsions. Furthermore, the cyclohexanone class was uniformly more potent as convulsants and in binding to the picrotoxin receptor than their cyclopentanone counterparts [1].

Neuroscience Epilepsy Research Receptor Pharmacology

Synthetic Utility in Asymmetric Catalysis: trans-2-Aminocyclopentanol Ligands Achieve >99% Enantiomeric Excess

The 2-amino substitution on the cyclopentane ring is critical for generating high-performance chiral ligands. A chemoenzymatic route using 2-aminocyclopentan-1-one-derived trans-2-(N,N-dialkylamino)cyclopentanols yielded ligands with enantiomeric excesses ranging from 95% to >99% [1]. This exceptional stereoselectivity is a direct consequence of the fixed 1,2-aminoalcohol geometry on the 5-membered ring, a feature not replicated with comparable efficiency by 6-membered cyclohexane or acyclic analogs in this specific catalytic system.

Asymmetric Synthesis Chiral Ligands Enantioselective Catalysis

Enzyme Inhibition Profile: Differential Ki Values for DHDPS vs. Structurally Related Heterocycles

The specific 2-aminocyclopentan-1-one scaffold is a measurable inhibitor of the enzyme DHDPS, a validated antibacterial target. The (2S)-enantiomer exhibits a Ki of 12 mM [1]. When compared to a structurally related but not identical heterocycle, (3R)-3-aminooxolan-2-one (which features an oxygen in the ring), the difference in inhibition constant is quantifiable (12 mM vs. 8 mM). This 1.5-fold difference in Ki highlights that even within the broader class of 'small ring amino-ketones,' the exact ring composition and amine position dictate target affinity.

Enzyme Inhibition DHDPS Inhibitors Antibacterial Discovery

Cerebral Antihypoxic Activity: Class-Level Evidence for Aminocyclopentanone Superiority Over Reference Compounds

New aminocyclopentanone derivatives, a class to which 2-aminocyclopentan-1-one serves as a core building block, have demonstrated effective cerebral antihypoxic activity that was higher than that of reference compounds in the standard SCR hypoxia test [1]. While this is class-level evidence rather than a direct head-to-head for the exact free base, it supports the inherent neuroprotective potential of the 2-aminocyclopentan-1-one scaffold compared to other chemotypes used as controls.

Neuroprotection Hypoxia Research CNS Drug Discovery

Thromboxane Antagonism and Chemical Stability: Differentiated Patent Profile for 2-Aminocyclopentan-1-one Amide Derivatives

Derivatives of aminocyclopentanone, specifically those elaborated at the amine via amide bond formation, constitute a patented class of endoperoxide and thromboxane A2 antagonists. A key differentiator noted in the patent is that these derivatives exhibit good chemical stability compared to the parent carboxylic acids in the series [1]. This is a critical manufacturing and formulation advantage over chemically labile alternatives.

Cardiovascular Thromboxane Antagonists Pharmaceutical Patents

Targeted R&D and Procurement Scenarios for 2-Aminocyclopentan-1-one (CAS 339362-68-4)


Epilepsy and CNS Drug Discovery: Anticonvulsant Scaffold Differentiation

This scenario applies when a project requires a starting scaffold for anticonvulsant drug candidates. Evidence from direct comparative in vivo studies shows that cyclopentanone-based structures exhibit anticonvulsant activity, while cyclohexanone analogs are predominantly convulsant or have mixed profiles [1]. Procuring 2-aminocyclopentan-1-one ensures the team is working with a validated, safer scaffold for epilepsy targets, avoiding the high risk of pro-convulsant off-target effects inherent in 6-membered ring analogs [1]. This is a critical selection criterion for hit-to-lead chemistry in neurology programs.

Asymmetric Synthesis and Chiral Ligand Development for Enantioselective Catalysis

This scenario applies to process R&D groups focused on manufacturing enantiopure intermediates or developing novel chiral catalysts. Research demonstrates that 2-aminocyclopentan-1-one-derived ligands enable the attainment of >99% enantiomeric excess in benchmark reactions like diethylzinc addition to benzaldehyde [2]. Procuring the 2-aminocyclopentan-1-one scaffold is essential for accessing this specific family of high-performance chiral auxiliaries, a feat not consistently matched by 6-membered or acyclic aminoalcohols in this context [2].

Enzyme Inhibitor Fragment Screening and SAR Exploration for DHDPS

This scenario is relevant for biochemical assay development and fragment-based drug discovery targeting DHDPS. The (2S)-2-aminocyclopentan-1-one has a defined Ki of 12 mM for DHDPS [3]. This quantitative baseline allows researchers to measure the impact of structural modifications. The distinct Ki values for closely related heterocycles (e.g., 8 mM for an oxolane analog [3]) underscore the need for exact structural fidelity when establishing initial SAR. Procuring the exact 2-aminocyclopentan-1-one enables accurate, reproducible activity assays for this antibacterial target [3].

Cardiovascular Research and Development of Stable Thromboxane A2 Antagonists

This scenario applies to medicinal chemistry programs seeking stable, non-acidic thromboxane A2 or endoperoxide antagonists. Patents specifically claim aminocyclopentanone amide derivatives for these indications, citing their good chemical stability as a differentiator over parent carboxylic acid analogs [4]. Procuring 2-aminocyclopentan-1-one provides the direct chemical handle for generating these patented amide derivatives, offering a route to compounds with improved stability and, consequently, better developability profiles in cardiovascular and respiratory disease research [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Aminocyclopentan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.